1-Bromo-4-(3-fluorocyclobutyl)benzene
Overview
Description
1-Bromo-4-(3-fluorocyclobutyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of this compound can involve electrophilic aromatic substitution reactions . The reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .Molecular Structure Analysis
The molecular formula of this compound is C10H10BrF . The molecular weight is 229.09 .Chemical Reactions Analysis
The chemical reactions of this compound can involve electrophilic aromatic substitution reactions . The reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H10BrF and a molecular weight of 229.09 .Scientific Research Applications
Organometallic Synthesis
- Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene : This compound is a versatile starting material in organometallic synthesis, used for reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Graphene Nanoribbon Synthesis
- Synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene : This compound serves as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil, Uthaisar, Barone, & Fahlman, 2012).
Fluorescence Properties
- Study of 1-Bromo-4-(2,2-diphenylvinyl) benzene : The research highlights the compound's fluorescence properties in both solution and solid state, showing its potential application in photoluminescent materials (Zuo-qi, 2015).
Radiopharmaceuticals
- Radiosynthesis of 1‐[18F]fluoromethyl‐4‐methyl‐benzene : This research involves the preparation of 1‐[18F]fluoromethyl‐4‐methyl‐benzene and related compounds, indicating its potential application in the field of radiopharmaceuticals (Namolingam, Luthra, Brady, & Pike, 2001).
Fluorination and Chemical Synthesis
- Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives : This research demonstrates the direct fluorination of benzene derivatives, useful in producing compounds with high regioselectivity for various chemical syntheses (Zhao, Ming, Tang, & Zhao, 2016).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Bromo-4-(3-fluorocyclobutyl)benzene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It interacts with various enzymes and proteins, influencing their activity and function. The nature of these interactions can vary, including covalent bonding, non-covalent interactions, and enzyme inhibition or activation . For instance, this compound may act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular function . Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and protein synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further influence biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues or cellular compartments can influence its biochemical activity and effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-bromo-4-(3-fluorocyclobutyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLNMHFYCFPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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